3-amino-4-hydroxy-5H-furan-2-one
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Overview
Description
3-amino-4-hydroxy-5H-furan-2-one is a type of hydrofuranone . Hydrofuranones are known for their high reactivity, which makes them useful in synthesizing promising reagents for organic synthesis, including the production of biologically active substances .
Synthesis Analysis
A series of amino acid derivatives are successfully synthesized via a metal-free C–N coupling reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones and amino acids . The most promising and environmentally friendly methods are the preparation of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .Molecular Structure Analysis
The molecular structure of this compound is well characterized with 1H NMR, 13C NMR, ESI-MS and elemental analysis . The molecular formula is C6H9NO2 .Chemical Reactions Analysis
For furanones, a number of reactions of nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes have been widely reported . Some reactions of furanones turned out to be not or insufficiently considered. For 2(5H)-furanone, these are oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines. For 5-hydroxy-2(5H)-furanone, these are condensation and oligomerization, tautomerization, and electrochemical reactions .Mechanism of Action
Safety and Hazards
A single exposure may cause temporary irritation. It may cause discomfort if swallowed, stomach pain, nausea, vomiting. Prolonged contact may cause dryness of the skin. It may be slightly irritating to eyes . The preliminary results of the biological activity assay by the MTT method on a series of cancer cell lines in vitro reveal that the introduction of amino acids basically has no toxic effect .
Future Directions
The synthesis of the butenolide scaffolds has gained great importance in organic synthesis, and many organic and medicinal chemists have devoted their efforts to the development of novel and efficient methods for the synthesis of furan-2(5H)-one derivatives . Further development of efficient and simple strategies for the preparation of substituted furan-2(5H)-ones with cheap catalysts is highly desirable .
Properties
IUPAC Name |
4-amino-3-hydroxy-2H-furan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-3-2(6)1-8-4(3)7/h6H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFPGEKBYLEISY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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